Loperamide phenyl

Description

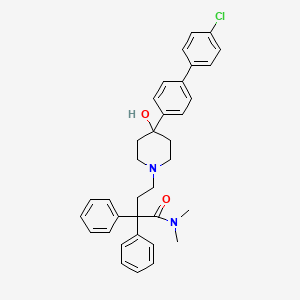

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[4-[4-(4-chlorophenyl)phenyl]-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37ClN2O2/c1-37(2)33(39)35(30-9-5-3-6-10-30,31-11-7-4-8-12-31)23-26-38-24-21-34(40,22-25-38)29-17-13-27(14-18-29)28-15-19-32(36)20-16-28/h3-20,40H,21-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFNODUPEBZSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)O)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391052-94-0 | |

| Record name | 4-Dechloro-4-(4-chlorophenyl) loperamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-DECHLORO-4-(4-CHLOROPHENYL) LOPERAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0JEK28Z5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sophisticated Synthetic Methodologies for Loperamide and Its Phenyl Derived Congeners

Elaboration of Retrosynthetic Pathways for the Loperamide (B1203769) Phenyl Core

The fundamental retrosynthetic disconnection of the loperamide scaffold involves breaking the C-N bond of the piperidine (B6355638) ring. This leads to two primary building blocks: a substituted 4-aryl-4-hydroxypiperidine and a reactive derivative of 2,2-diphenylbutanoic acid.

A common synthetic route starts with the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with a suitable 4-bromo-2,2-diphenylbutyryl-containing synthon. chemicalbook.com The 4-(4-chlorophenyl)-4-hydroxypiperidine itself can be synthesized from 1-benzyl-4-piperidone and 4-chlorophenylmagnesium bromide, followed by debenzylation. chemicalbook.com The other key intermediate, N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide, is prepared from diphenylacetic acid ethyl ester. chemicalbook.com

Table 1: Key Retrosynthetic Disconnections for Loperamide

| Disconnection Point | Resulting Synthons |

| Piperidine N-C bond | 4-(4-chlorophenyl)-4-hydroxypiperidine and a 2,2-diphenylbutanoic acid derivative |

| Piperidine C-Aryl bond | 4-hydroxypiperidine derivative and a chlorophenyl organometallic reagent |

Advanced Techniques in Classical and Contemporary Loperamide Phenyl Scaffold Synthesis

Classical synthesis of loperamide involves the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide. chemicalbook.com This method, while effective, has prompted the development of more contemporary and efficient protocols.

Recent advancements have focused on optimizing reaction conditions and exploring alternative reagents. For instance, a facile synthesis of novel loperamide analogs has been described, which involves the coupling of commercially available compounds under optimized conditions to produce key intermediates in good yields. researchgate.net

While loperamide itself is achiral, the synthesis of its derivatives with additional stereocenters necessitates stereoselective and enantioselective approaches. The development of chiral catalysts and auxiliaries plays a crucial role in controlling the stereochemical outcome of key bond-forming reactions. For example, the diastereoselective synthesis of highly functionalized 2,6-disubstituted piperidines, which can be considered analogs of the loperamide core, has been achieved through domino imino-aldol-aza-Michael reactions. researchgate.net

Efforts to develop a "greener" synthesis of loperamide are underway. digitellinc.com One approach involves replacing hazardous solvents like methyl isobutyl ketone (MIBK) with more environmentally benign alternatives such as glycerol (B35011) formal. inkemiagreenchemicals.comgoogle.com This alternative solvent not only improves the safety profile of the synthesis but can also lead to faster reaction times and lower temperatures. google.comgoogle.com Another green approach explores the use of natural sources for starting materials, such as extracting benzylamine (B48309) from the roots of Moringa oleifera. digitellinc.com

Table 2: Comparison of Classical and Green Synthesis of Loperamide

| Parameter | Classical Synthesis | Green Synthesis (Glycerol Formal) |

| Solvent | Methyl Isobutyl Ketone (MIBK) inkemiagreenchemicals.com | Glycerol Formal google.com |

| Temperature | 120 °C google.com | 60 °C google.com |

| Reaction Time | ~15 hours google.com | ~2 hours google.com |

Stereoselective and Enantioselective Approaches to this compound Derivatives

Derivatization Strategies for Novel this compound Analogs

The loperamide scaffold provides a versatile platform for the development of novel analogs with potentially enhanced or altered pharmacological properties. Derivatization strategies primarily focus on modifying the phenyl and piperidine moieties. researchgate.netclockss.org

Modifications to the 4-aryl group and the N-substituent of the piperidine ring have been shown to significantly influence the biological activity of loperamide analogs. clockss.org For example, replacing the p-chlorophenyl group with other substituted aryl groups can alter the antiproliferative effects of these compounds. clockss.org Furthermore, the synthesis of analogs containing two 4-phenylpiperidine (B165713) scaffolds has been explored to create novel μ-opioid receptor agonists. researchgate.netdntb.gov.ua

Radiolabeled derivatives of loperamide are invaluable tools for in vivo imaging and mechanistic studies. snmjournals.orgnih.gov Specifically, ¹¹C-labeled loperamide and its N-desmethyl metabolite, [¹¹C]N-desmethyl-loperamide, have been synthesized and used as PET (Positron Emission Tomography) radiotracers to study the function of P-glycoprotein (P-gp) at the blood-brain barrier. snmjournals.orgnih.govnih.gov The synthesis of these radiotracers typically involves the methylation of a suitable precursor with [¹¹C]CH₃I. nih.gov

The development of these radiotracers has been crucial in understanding why loperamide does not typically produce central nervous system effects, as it is actively transported out of the brain by P-gp. snmjournals.org Studies with [¹¹C]N-desmethyl-loperamide have shown it to be a superior tracer to [¹¹C]loperamide due to the generation of fewer radiometabolites that can cross the blood-brain barrier. nih.govsnmjournals.org

Comprehensive Structure Activity Relationship Sar and Chemoinformatic Studies of Loperamide Phenyl Analogs

Impact of the Phenyl Moiety and Substituents on Molecular Activity Profiles (Preclinical Focus)

The activity of loperamide (B1203769) analogs is significantly influenced by the phenyl moiety and its substituents. The 4-arylpiperidine unit is a key component for receptor activation. clockss.org The addition of lipophilic groups, such as phenyl or diphenyl groups attached to the nitrogen atom of the 4-arylpiperidine, has been shown to substantially increase the affinity for the μ-opioid receptor. clockss.org

In a study that synthesized and evaluated loperamide analogs for antiproliferative activity, it was found that replacing the dimethylamide moiety on loperamide with a hydroxyl group in a diphenylpropanol derivative led to increased activity against HCT-116 human colon tumor cells. clockss.org This suggests that modifications to the N-substituent, which often includes a phenyl group, can modulate biological activity. clockss.org

The design of novel loperamide analogs has also focused on creating compounds with dual-target binding capabilities, for instance, targeting both the μ-opioid receptor (MOR) and the dopamine (B1211576) D3 receptor (D3R). researchgate.net This approach aims to maintain analgesic effects while potentially reducing abuse liability. researchgate.net Structure-activity relationship studies, aided by computational design, have identified potent dual-target leads with varying structural templates and scaffolds. researchgate.net

Furthermore, the synthesis of analogs containing two 4-phenylpiperidine (B165713) scaffolds has been explored. For example, the compound 1,4-bis(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutan-1-one was designed as a potential MOR agonist. nih.gov Other designed analogs include those with a single 4-phenylpiperidine scaffold but with modifications to the side chains, such as 4-(4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide. nih.gov These preclinical studies highlight the importance of the phenyl group and its various substitutions in defining the activity profile of loperamide analogs.

Table 1: Preclinical Activity of Selected Loperamide Phenyl Analogs This table is for illustrative purposes and synthesizes data from the provided text. Specific activity values (e.g., IC50) are not available in the source material.

| Compound/Analog | Key Structural Feature | Observed Preclinical Activity/Target | Reference |

|---|---|---|---|

| Diphenylpropanol derivative of loperamide | Replacement of dimethylamide with a hydroxyl group | Increased antiproliferative activity against HCT-116 cells | clockss.org |

| Dual MOR/D3R ligands | Varied structural templates with phenyl groups | Potent dual-target binding (MOR agonist, D3R antagonist/partial agonist) | researchgate.net |

| 1,4-bis(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutan-1-one | Contains two 4-phenylpiperidine scaffolds | Designed as a potential μ-opioid receptor agonist | nih.gov |

| 4-(4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide | Single 4-phenylpiperidine scaffold with fluoro-substituent | Designed as a potential μ-opioid receptor agonist | nih.gov |

Conformational Analysis of this compound Derivatives in Ligand-Target Interactions

The three-dimensional conformation of loperamide and its analogs is a critical determinant of their interaction with biological targets. Molecular dynamics (MD) simulations have been employed to understand the conformational changes of loperamide in different environments. nih.gov These studies reveal that the torsional profile of loperamide can vary depending on the solvent, indicating that the local environment influences its shape. nih.gov For instance, the torsion angle between the quaternary ammonium (B1175870) and the biphenyl (B1667301) moiety shows a different profile in water compared to octanol. nih.gov

The binding of loperamide to proteins, such as human serum albumin (HSA), has also been investigated. These studies show that loperamide can induce slight conformational changes in the protein upon binding. researchgate.netwalshmedicalmedia.com Molecular modeling suggests that loperamide binds strongly to specific sites on HSA, with hydrophobic interactions being the primary stabilizing force. researchgate.netwalshmedicalmedia.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For series of compounds like this compound analogs, QSAR can provide valuable insights for designing new, more potent molecules. ljmu.ac.uk

QSAR models are developed by using a set of known molecules (a training set) and their measured biological activities to create a mathematical model. This model can then be used to predict the activity of new, untested compounds. Various machine learning approaches, such as k-Nearest Neighbors (kNN), Random Forest (RF), and Support Vector Machines (SVM), are used in combination with different types of chemical descriptors to build these models. nih.gov

For instance, in a broad study to identify new analgesic opioids, QSAR models were developed for numerous bioassays, including those involving opioid receptors. nih.gov These models were evaluated for their predictive power using statistical metrics like the coefficient of determination (R²). nih.gov Although a specific QSAR study focused solely on a this compound series was not detailed in the provided results, the principles of QSAR are directly applicable. Such studies would typically involve calculating various molecular descriptors for a series of loperamide analogs and correlating them with their measured activities (e.g., receptor binding affinity or functional activity). The resulting models could then guide the synthesis of new analogs with optimized properties.

The development of QSAR models for predicting properties like gastrointestinal absorption often relies on data from assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA). ljmu.ac.uk These models can help in the initial stages of drug design by predicting a compound's permeability based on its structure. ljmu.ac.uk

Table 2: Key Parameters in QSAR Modeling

| Parameter | Description | Relevance to this compound Analogs |

|---|---|---|

| Training Set | A collection of molecules with known chemical structures and biological activities used to build the model. | Would consist of various this compound derivatives with measured activities (e.g., μ-opioid receptor binding). |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule (e.g., physicochemical, topological, electronic). | Descriptors would capture features of the phenyl moiety, substituents, and overall molecular shape. |

| Machine Learning Algorithm | The statistical method used to find the relationship between descriptors and activity (e.g., RF, SVM). | The chosen algorithm would create a predictive model based on the loperamide analog data. |

| Model Validation | The process of assessing the predictive ability of the QSAR model using internal and external test sets. | Ensures the model is robust and can accurately predict the activity of new, untested loperamide analogs. |

De Novo Design Principles for this compound-Inspired Compounds

De novo design is a computational strategy for creating novel molecules with desired properties from scratch, rather than by modifying existing ones. nih.gov The principles of de novo design can be applied to create new compounds inspired by the this compound scaffold. This process often involves using computational models to generate new chemical structures that are predicted to have high affinity and selectivity for a specific biological target. researchgate.net

The design process typically starts with an understanding of the key interactions between the parent molecule (loperamide) and its target receptor. This information, often derived from SAR studies and molecular modeling, provides a blueprint for the essential structural features that should be retained in the newly designed molecules. researchgate.net For example, the importance of the 4-phenylpiperidine core and the lipophilic N-substituent in loperamide's activity would be a guiding principle. clockss.org

Modern de novo design often utilizes artificial intelligence and machine learning techniques. acs.org These methods can learn from vast amounts of chemical data to generate novel molecular structures that are likely to be active and possess desirable drug-like properties. arxiv.org For instance, a design approach could aim to create loperamide-inspired molecules with improved properties, such as enhanced target selectivity or better metabolic stability. The design of dual-target ligands, as mentioned earlier, is an example of applying these principles to create molecules with novel activity profiles. researchgate.net

The ultimate goal of de novo design is to explore new areas of chemical space and identify novel scaffolds that can serve as starting points for drug discovery programs. nih.gov By leveraging the structural insights gained from loperamide and its analogs, de novo design can lead to the discovery of new classes of compounds with potential therapeutic applications.

Molecular and Cellular Mechanisms of Loperamide Phenyl Action: Beyond Phenomenological Observations

Detailed Ligand-Receptor Binding Kinetics and Thermodynamics (Non-Human Systems)

While comprehensive kinetic and thermodynamic data for loperamide (B1203769) phenyl are not extensively available, studies on its parent compound, loperamide, provide significant insights into its receptor interactions, particularly with opioid receptors. Loperamide exhibits a high affinity and selectivity for the µ-opioid receptor. abcam.comcapes.gov.brnih.gov

Research on loperamide has established its potent binding to µ-opioid receptors in non-human systems, such as guinea pig brain and myenteric plexus homogenates. nih.gov In these studies, loperamide competitively inhibited the binding of the opioid antagonist ³H-naloxone. nih.gov The dissociation constants (Kd) for loperamide in the presence of Na+ were determined to be 7.20 x 10⁻⁹ M in the brain and 1.33 x 10⁻⁷ M in the myenteric plexus. nih.gov The binding of loperamide to brain homogenates was enhanced in the absence of Na+, a characteristic shared with other opioid agonists like morphine. nih.gov

Further studies in cloned human opioid receptors expressed in cell lines have quantified the binding affinities (Ki) of loperamide for different opioid receptor subtypes. These studies have consistently shown a higher affinity for µ-opioid receptors compared to δ- and κ-opioid receptors. abcam.comcapes.gov.brnih.gov For instance, Ki values have been reported as 3 nM for µ-opioid receptors, 48 nM for δ-opioid receptors, and 1156 nM for κ-opioid receptors. abcam.comcapes.gov.brnih.gov

A study utilizing a conformational biosensor (nanobody-39) with purified µ-opioid receptor demonstrated that loperamide, along with methadone and PZM21, stabilizes a unique active receptor conformation (R*). elifesciences.org This was evidenced by the unexpectedly rapid dissociation of the biosensor from the loperamide-bound receptor compared to other agonists, suggesting a distinct ligand-induced receptor state. elifesciences.org

Limited direct data for loperamide phenyl indicates it is a modulator of the 5-HT1A receptor with a Ki of 53 nM for 5-HT1A binding. elifesciences.org

Table 1: Binding Affinities (Ki) of Loperamide for Opioid Receptors

| Receptor Subtype | Ki (nM) | System |

| µ-opioid | 3 | Cloned human opioid receptors |

| δ-opioid | 48 | Cloned human opioid receptors |

| κ-opioid | 1156 | Cloned human opioid receptors |

Table 2: Dissociation Constants (Kd) of Loperamide in Guinea Pig Tissue

| Tissue | Kd (M) in presence of Na+ |

| Brain | 7.20 x 10⁻⁹ |

| Myenteric Plexus | 1.33 x 10⁻⁷ |

Elucidation of Intracellular Signaling Cascades Modulated by this compound Analogs

The intracellular signaling pathways modulated by this compound analogs are primarily understood through the actions of loperamide on µ-opioid receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors by loperamide initiates a cascade of intracellular events.

In Chinese hamster ovary cells transfected with the human µ-opioid receptor, loperamide potently stimulated the binding of [³⁵S]guanosine-5'-O-(3-thio)triphosphate ([³⁵S]GTPγS) with an EC50 of 56 nM. capes.gov.brnih.gov This indicates that loperamide promotes the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G-protein, a crucial step in GPCR activation. capes.gov.brnih.gov

Furthermore, loperamide was shown to inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation with an IC50 of 25 nM in the same cell line. capes.gov.brnih.gov This demonstrates that loperamide, through its agonistic action on µ-opioid receptors, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. capes.gov.brnih.gov This is a canonical signaling pathway for µ-opioid receptor agonists. drugbank.com

Beyond the classical G-protein signaling, loperamide has been shown to mobilize intracellular Ca²⁺ stores in insulin-secreting HIT-T15 cells. nih.gov This effect was independent of extracellular Ca²⁺ and was abolished by depleting intracellular stores with thapsigargin, suggesting that loperamide induces Ca²⁺ release from the endoplasmic reticulum. nih.gov This mobilization of intracellular Ca²⁺ can, in turn, activate Ca²⁺-activated K⁺ (KCa) channels. nih.gov Studies in other cell types have also suggested that at higher concentrations, loperamide can augment capacitative calcium influx, which is the influx of Ca²⁺ following the depletion of intracellular stores. researchgate.netresearchgate.net

In the context of emesis, loperamide, as a µ-opioid receptor agonist, is thought to induce vomiting through direct stimulation of µ-opioid receptors in the area postrema of the brainstem, which then signals to the nucleus of the solitary tract. mdpi.com This signaling may involve dopamine (B1211576) D₂ and 5-HT₃ receptors. mdpi.com

Allosteric Modulation and Multi-Target Interactions of this compound Structures

While loperamide is primarily known as an orthosteric agonist at µ-opioid receptors, there is evidence for allosteric modulation and interactions with multiple targets, particularly at higher concentrations.

This compound has been identified as a potential allosteric modulator. elifesciences.org Studies on the parent compound, loperamide, have shown that it can be subject to allosteric modulation by other compounds. For example, the positive allosteric modulator (PAM) BMS-986122 was found to increase the affinity and potency of loperamide for the µ-opioid receptor. nih.gov

A study using a conformational biosensor for the µ-opioid receptor revealed that loperamide induces a unique active receptor conformation, which could be indicative of a distinct interaction with the receptor that might involve allosteric sites. elifesciences.org Positive allosteric modulators of the µ-opioid receptor were shown to promote the formation of the active receptor state (R*) and enhance the recruitment of the biosensor driven by orthosteric agonists. elifesciences.org

Beyond opioid receptors, loperamide interacts with a variety of other targets. It is a known inhibitor of calmodulin, which may contribute to its effects on ion transport and secretion. researchgate.net Loperamide has also been shown to interact with various ion channels, which will be discussed in more detail in the following section.

The multi-target nature of loperamide is further highlighted by its interaction with the 5-HT1A receptor, as evidenced by the reported Ki of 53 nM for this compound. elifesciences.org

Mechanistic Investigations of this compound Interactions with Ion Channels and Transporters (e.g., P-glycoprotein, hERG, Na+, Ca2+ currents)

The interaction of loperamide and its analogs with ion channels and transporters is a critical aspect of its molecular mechanism, influencing both its therapeutic effects and potential for toxicity.

P-glycoprotein (P-gp)

Loperamide is a well-established and avid substrate for the P-glycoprotein (P-gp) efflux transporter. vettimes.comrxlist.comwikipedia.orgsnmjournals.orgtg.org.au P-gp is highly expressed at the blood-brain barrier and in the intestine. vettimes.comtg.org.au In the intestine, P-gp pumps loperamide back into the lumen, reducing its oral bioavailability. tg.org.au At the blood-brain barrier, P-gp actively transports loperamide out of the central nervous system, which is why at therapeutic doses, loperamide has minimal central opioid effects. wikipedia.orgsnmjournals.orgtg.org.au Inhibition of P-gp by other drugs, such as quinidine (B1679956) or ritonavir, can lead to increased plasma and brain concentrations of loperamide, potentially resulting in central opioid effects like respiratory depression. rxlist.comwikipedia.org

hERG Potassium Channels

Loperamide is a potent blocker of the human ether-à-go-go-related gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes. innovationsincrm.comjacc.orgnih.govjacc.orgnih.govnih.gov This blockade is concentration-dependent, with reported IC₅₀ values for hERG channel inhibition ranging from approximately 40 nM to 90 nM. jacc.orgjacc.orgnih.gov The inhibition of hERG channels by loperamide prolongs the action potential duration in ventricular cardiomyocytes, which can lead to QT interval prolongation on an electrocardiogram and an increased risk of torsades de pointes. jacc.orgmainehealth.org Studies on HEK293 cells expressing hERG channels have shown that loperamide's block is use- and voltage-dependent. nih.gov

Sodium (Na⁺) Channels

At higher concentrations, loperamide has been shown to inhibit cardiac sodium channels (Nav1.5). nih.govjacc.orgnih.govmainehealth.orgresearchgate.netnih.gov The IC₅₀ for Nav1.5 block has been reported to be around 297 nmol/l. jacc.org This inhibition of the sodium current can lead to a widening of the QRS complex on an electrocardiogram. mainehealth.orgnih.gov In non-cardiac tissues, loperamide has also been found to block other sodium channel subtypes, such as Nav1.7 and Nav1.8, in dorsal root ganglion neurons, with IC₅₀ values of 1.86 µM and 0.60 µM, respectively. researchgate.net This action may contribute to its analgesic effects beyond its interaction with opioid receptors. researchgate.net

Calcium (Ca²⁺) Channels

Loperamide has been shown to act as a calcium channel blocker. researchgate.netvettimes.comnih.govmainehealth.orgnih.govaku.edu In human isolated taenia coli muscle, loperamide demonstrated calcium channel blocking-like properties by antagonizing CaCl₂-induced contractions in depolarized muscle. nih.gov Loperamide also inhibits L-type Ca²⁺ channels, which may further contribute to the prolongation of the action potential duration. nih.gov The blockade of voltage-dependent calcium channels is one of the proposed mechanisms for some of loperamide's non-opioid effects. researchgate.netaku.edu

Table 3: Loperamide Interactions with Ion Channels

| Channel/Transporter | Effect | IC₅₀/Ki | Cell/System Type |

| P-glycoprotein (P-gp) | Substrate | N/A | Blood-brain barrier, intestine |

| hERG (IKr) | Blockade | ~40-90 nM | CHO cells, HEK293 cells expressing hERG |

| Nav1.5 (Cardiac Na⁺) | Blockade | ~297 nM | Human embryonic kidney cells |

| Nav1.7 (Neuronal Na⁺) | Blockade | 1.86 µM | HEK293 cells expressing Nav1.7 |

| Nav1.8 (Neuronal Na⁺) | Blockade | 0.60 µM | ND7/23 cells expressing Nav1.8 |

| L-type Ca²⁺ | Blockade | Not specified | Cardiac myocytes |

Biotransformation Pathways and Chemical Reactivity of Loperamide Phenyl Non Human, Mechanistic Focus

Identification and Characterization of Enzymatic Pathways in Loperamide (B1203769) Phenyl Metabolism

The metabolic fate of loperamide is predominantly hepatic, characterized by extensive first-pass metabolism. hres.camedsafe.govt.nzvettimes.com This process is primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.govdrugbank.com The main transformation is oxidative N-demethylation, which is principally carried out by CYP3A4 and CYP2C8. hres.camedsafe.govt.nznih.govdrugbank.comnih.govdrugs.comdovepress.comfda.govhres.camedicines.org.ukhpra.ie

Studies have indicated that CYP3A4 is the major contributor to this metabolic pathway. dovepress.com In vitro experiments have demonstrated that inhibitors of CYP3A4, such as ketoconazole, can significantly reduce the N-demethylation of loperamide by as much as 90%. drugs.comfda.gov Similarly, quercetin, an inhibitor of CYP2C8, has been shown to inhibit this process by approximately 40%. drugs.comfda.gov While CYP3A4 and CYP2C8 are the primary enzymes involved, other isoforms like CYP2B6 and CYP2D6 are suggested to have a minor role in the N-demethylation of loperamide. drugbank.comdrugs.comfda.gov The extensive nature of this first-pass metabolism results in very low plasma concentrations of the unchanged parent drug. hres.camedsafe.govt.nznih.govhres.camedicines.org.ukhpra.ie

Non-clinical data have also identified loperamide as a substrate for P-glycoprotein (P-gp). hres.camedsafe.govt.nzhres.camedicines.org.ukhpra.ie P-gp is an efflux transporter that limits the distribution of its substrates across various tissues, including the blood-brain barrier. vettimes.com The interaction with P-gp, coupled with its extensive hepatic metabolism, contributes to the predominantly peripheral action of loperamide.

The enzymatic pathways involved in loperamide metabolism are summarized in the table below:

| Enzyme | Role in Loperamide Metabolism | % Inhibition by Specific Inhibitors |

| CYP3A4 | Major pathway for oxidative N-demethylation | Up to 90% by ketoconazole |

| CYP2C8 | Significant pathway for oxidative N-demethylation | ~40% by quercetin |

| CYP2B6 | Minor role in N-demethylation | Not specified |

| CYP2D6 | Minor role in N-demethylation | Not specified |

| P-glycoprotein (P-gp) | Efflux transport, limiting systemic exposure | Not applicable |

Chemical Structure Elucidation of Major Loperamide Phenyl Metabolites and Transformation Products

The primary metabolic transformation of loperamide is its oxidative N-demethylation, leading to the formation of its principal metabolite, N-demethyl loperamide (dLop). drugbank.comdrugs.comdovepress.com This biotransformation involves the removal of a methyl group from the tertiary amine of the piperidine (B6355638) ring.

In addition to N-demethylation, loperamide can undergo other metabolic reactions, including the formation of glucuronide conjugates. vettimes.com Another identified transformation product is loperamide carbinolamide. drugbank.com The chemical structures of loperamide and its major metabolite are presented below.

Figure 1: The transformation of loperamide to its main metabolite N-demethylated loperamide (DLOP). dovepress.com

Figure 1: The transformation of loperamide to its main metabolite N-demethylated loperamide (DLOP). dovepress.comThe major metabolites and transformation products of loperamide are detailed in the following table:

| Compound Name | Chemical Formula | Molecular Weight | Type of Transformation |

| Loperamide | C₂₉H₃₃ClN₂O₂ | 477.04 g/mol | Parent Compound |

| N-demethyl loperamide (dLop) | C₂₈H₃₁ClN₂O₂ | 463.01 g/mol | Oxidative N-demethylation |

| Loperamide carbinolamide metabolite | C₂₉H₃₂ClN₂O₃ | 493.04 g/mol | Not specified |

Theoretical Models of this compound's Metabolic Vulnerabilities and Stability

The chemical structure of loperamide presents several sites susceptible to metabolic transformation. Theoretical models and computational studies can help predict these metabolic vulnerabilities. The tertiary amine on the piperidine ring is a primary site for oxidative N-demethylation, a common metabolic pathway for many xenobiotics. This is consistent with the experimental findings that identify N-demethyl loperamide as the major metabolite. drugbank.comdrugs.comdovepress.com

The two phenyl groups attached to the quaternary carbon also represent potential sites for aromatic hydroxylation, another common phase I metabolic reaction. However, the major observed metabolic pathway is N-demethylation.

From a chemical reactivity standpoint, loperamide is considered a stable solid under normal conditions. pfizer.com However, it is described as moisture-sensitive. fishersci.com In solution, the stability of loperamide hydrochloride has been shown to be pH-dependent. rroij.com Studies have investigated its degradation kinetics in acidic solutions, indicating its susceptibility to acid-catalyzed degradation. rroij.com

Computational approaches, such as Density Functional Theory (DFT) calculations, have been employed to understand the interactions of loperamide hydrochloride with other molecules, which can provide insights into its stability and reactivity in different chemical environments. nih.gov These theoretical models can help in predicting potential degradation pathways and in the design of more stable formulations. For instance, studies on solid dispersions of loperamide with polymers like PEG6000 have shown that the physical state (crystalline vs. amorphous) can significantly impact its dissolution properties and stability over time. nih.gov

Advanced Analytical Chemistry and Characterization Techniques for Loperamide Phenyl

High-Resolution Chromatographic Separations for Loperamide (B1203769), Impurities, and Analogs

High-performance liquid chromatography (HPLC) stands as a cornerstone technique for the analysis of loperamide and its related substances. researchgate.netrroij.com Reversed-phase HPLC (RP-HPLC) is particularly common for separating loperamide from its impurities and degradation products. nih.gov These methods offer high resolution and sensitivity, crucial for quality control in pharmaceutical manufacturing.

Researchers have developed various stability-indicating HPLC methods capable of separating loperamide from potential degradants that arise under stress conditions such as acidic, oxidative, and thermal environments. nih.gov For instance, a quality by design (QbD) approach has been used to develop a high-resolution, stability-indicating HPLC method that can qualify eight known impurities and quantify three degradants with excellent peak resolution. nih.govresearchgate.net The development of such methods is critical for ensuring that only high-quality and stable loperamide formulations reach the market. easycdmo.com

Ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry, offers even greater advantages, including lower detection limits and faster analysis times for impurity profiling. easycdmo.com

Chromatographic Conditions for Loperamide Analysis

The selection of stationary and mobile phases is critical for achieving optimal separation. C18 columns are frequently employed as the stationary phase. nih.gov The mobile phase composition is varied to achieve the desired separation; common components include acetonitrile (B52724) and various buffer solutions, such as phosphate (B84403) or tetrabutylammonium (B224687) hydrogen phosphate. nih.gov Gradient elution programs are often utilized to effectively separate a wide range of compounds with different polarities. nih.gov

Table 1: Examples of HPLC Methods for Loperamide Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Novapak C18 (150 mm x 4.6 mm, 5 µm) | Zodiac C18 (100 mm × 4.6 mm, 3.0 μm) nih.gov | Zodiac C18 (150 mm x 4.6 mm, 5µm) wjpps.com |

| Mobile Phase | Acetonitrile (55:45% v/v) | A: 0.05 M tetrabutylammonium hydrogen phosphate buffer and acetonitrile (80:20, v/v) B: Same buffer and acetonitrile (20:80, v/v) (Gradient) nih.gov | Phosphate buffer: acetonitrile (pH 2.3) (70:30 v/v) (Isocratic) wjpps.com |

| Flow Rate | 1.5 ml/min | 1.5 mL/min nih.gov | 1 ml/min wjpps.com |

| Detection (UV) | 226 nm | 220 nm nih.gov | 230 nm wjpps.com |

| Retention Time | Not specified | Not specified | 2.776 min wjpps.com |

Development of Chiral Separation Methods for Loperamide Enantiomers

Although loperamide is used as a racemic mixture, the potential for stereoisomers exists. google.com The development of chiral separation methods is essential for studying the properties of individual enantiomers. Chiral HPLC is the preferred method for this purpose, utilizing chiral stationary phases (CSPs) to resolve the enantiomers. researchgate.netrroij.com

Studies have explored the use of polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, for the chiral separation of loperamide. researchgate.netrroij.com The choice of the mobile phase, including the type and concentration of alcoholic modifiers like ethanol (B145695) and 2-propanol, significantly impacts the resolution of the stereoisomers. researchgate.net Research has shown that a CHIRACEL® OD-RH column using 100% acetonitrile as the mobile phase can achieve a high resolution (Rs=4.27) and a good selectivity factor (α=1.82). rroij.com

Sophisticated Spectroscopic Methods for Structural Elucidation of Loperamide and its Derivatives

A suite of spectroscopic techniques is indispensable for the definitive structural elucidation of loperamide and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are fundamental for determining the molecular structure of loperamide. nih.gov Two-dimensional NMR techniques, such as HSQC, provide detailed information about the connectivity between protons and carbons. nih.gov NMR is also used to characterize impurity standards, aiding in their precise detection. drugpatentwatch.com In metabolomics studies, 1H NMR has been employed to analyze serum samples and identify endogenous metabolites affected by loperamide treatment. koreamed.org

Mass Spectrometry (MS) : MS, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the quantification and identification of loperamide, its metabolites, and impurities. nih.govplos.orgmdpi.com High-resolution mass spectrometry provides accurate mass measurements, aiding in the confirmation of elemental composition. bioanalysis-zone.com Tandem mass spectrometry (MS/MS) reveals fragmentation patterns that are unique to the molecule, allowing for confident structural identification. nih.govplos.org Common fragment ions observed for protonated loperamide (m/z 477.3) include m/z 266.3 and 210.2. plos.orgresearchgate.net Ion mobility spectrometry combined with high-resolution mass spectrometry has been shown to resolve co-eluting loperamide metabolites, leading to more robust structural characterization. bioanalysis-zone.com

UV-Vis Spectroscopy : Ultraviolet-Visible (UV-Vis) spectroscopy is routinely used for the quantification of loperamide. pharmasm.comkemdikbud.go.id The drug exhibits a characteristic maximum absorbance (λmax) that allows for its determination in various solvents. pharmasm.comkemdikbud.go.id For example, in a mixture of methanol (B129727) and 0.1 N HCl (9:1), loperamide shows a λmax at 259.00 nm. kemdikbud.go.id It is also used as a detection method in HPLC.

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in the loperamide molecule and to study interactions between the drug and excipients in formulations. pharmasm.comnih.gov

Circular Dichroism (CD) : While less commonly reported for routine analysis, Circular Dichroism (CD) spectroscopy is a valuable technique for studying the chiral properties and conformational changes of molecules, which would be relevant in the analysis of loperamide's enantiomers and its interactions with chiral entities like proteins.

Electrochemical and Potentiometric Methods for Loperamide Quantification and Interaction Studies

Electrochemical methods offer a simple, cost-effective, and rapid alternative for the determination of loperamide. researchgate.netresearchgate.net

Potentiometry : Ion-selective electrodes (ISEs) have been developed for the potentiometric determination of loperamide hydrochloride. researchgate.netekb.eg These sensors can be based on a PVC membrane or a modified carbon paste. researchgate.netekb.eg For example, a PVC membrane electrode has been shown to have a Nernstian response in the concentration range of 10⁻⁵ to 10⁻² M. ekb.eg A carbon paste electrode modified with multi-walled carbon nanotubes (MWCNTs) exhibited a Nernstian slope of 58.5 mV per decade over a similar concentration range. researchgate.net These sensors have been successfully applied to the analysis of loperamide in pharmaceutical formulations. researchgate.net

Voltammetry : Square wave voltammetry has been applied for the determination of loperamide in its pure form and in pharmaceutical formulations. researchgate.net

Interaction Studies : Electrochemical techniques, such as cyclic voltammetry and electrochemical impedance spectroscopy, have been used to study the binding interaction between loperamide and human serum albumin (HSA). walshmedicalmedia.com

Table 2: Performance Characteristics of Potentiometric Sensors for Loperamide

| Sensor Type | Linear Range (M) | Nernstian Slope (mV/decade) | Reference |

| PVC Membrane | 1.0×10⁻⁵ - 1.0×10⁻² | 57.2 | researchgate.net |

| Modified Carbon Paste (MWCNTs) | 1.0×10⁻⁵ - 1.0×10⁻² | 58.5 | researchgate.net |

| PVC Membrane (alternative) | 10⁻⁵ - 10⁻² | 57.38 | ekb.eg |

| Carbon Paste (alternative) | 10⁻⁶ - 10⁻² | 58.74 | ekb.eg |

| Glassy Carbon Electrode (CMβ-CD) | 2.99×10⁻⁶ - 9.09×10⁻³ | 59.69 | abechem.com |

Impurity Profiling and Stability Studies of Loperamide and Related Substances

Impurity profiling is a critical aspect of pharmaceutical quality control. Impurities in loperamide can originate from the synthesis process or from degradation. easycdmo.comdrugpatentwatch.com Common process-related impurities include desmethyl loperamide and didesmethyl loperamide. drugpatentwatch.com

Stability-indicating analytical methods are essential for monitoring the degradation of loperamide over time and under various stress conditions. nih.gov Forced degradation studies, where the drug is exposed to acid, base, oxidation, heat, and light, are performed to identify potential degradation products and to demonstrate the specificity of the analytical method. nih.govarcjournals.org Studies have shown that loperamide is particularly sensitive to acidic, oxidative, and thermal stress. nih.gov HPLC is the primary technique for these studies, as it can effectively separate the active pharmaceutical ingredient (API) from any degradants. nih.govarcjournals.org The presence of impurities can affect the chemical and physical stability of the final product. easycdmo.com

Computational Chemistry and Molecular Modeling of Loperamide Phenyl Systems

Quantum Chemical Calculations and Electronic Structure Analysis of Loperamide (B1203769)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of loperamide. These studies provide a fundamental understanding of the molecule's geometry, charge distribution, and molecular orbitals.

Research Findings:

Molecular Geometry and Charge Distribution: DFT calculations have been used to rationalize the interaction between loperamide hydrochloride and other molecules, such as glutaric acid in co-crystals. researchgate.net These calculations help in understanding the molecular geometry and the distribution of Mulliken charges, which are crucial for predicting how loperamide will interact with other molecules. researchgate.net

Electronic Properties: The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in characterizing the chemical reactivity and kinetic stability of loperamide. researchgate.net The HOMO-LUMO energy gap is a key parameter in determining the molecule's stability. For instance, a low HOMO-LUMO gap can indicate higher reactivity.

Spectroscopic Properties: Theoretical calculations are often used in conjunction with experimental spectroscopic methods like FT-IR and NMR to characterize the structure and bonding within the loperamide molecule and its complexes. researchgate.net Quantum chemical methods can predict vibrational frequencies and other spectroscopic parameters, which can then be compared with experimental data for validation.

Below is a table summarizing key electronic properties of loperamide that can be determined using quantum chemical calculations.

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and kinetic stability. researchgate.net |

| Mulliken Charges | A method for estimating partial atomic charges. | Helps in understanding electrostatic interactions. researchgate.net |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

Molecular Docking and Dynamics Simulations of Loperamide-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of loperamide with its biological targets.

Research Findings:

Binding to Opioid Receptors: Loperamide is an agonist for the μ-opioid receptor. drugbank.comnih.gov Automated docking studies have been performed to understand its binding to human μ- and δ-opioid receptors. nih.gov These studies suggest that the selectivity of loperamide for the μ-receptor can be explained by the different ways its two phenyl groups are accommodated in the lipophilic pockets of the receptors. nih.gov MD simulations provide dynamic information about these interactions, revealing how the complex behaves over time. nih.gov

Interaction with P-glycoprotein (P-gp): Loperamide is a well-known substrate of P-glycoprotein (P-gp), an efflux pump that limits its entry into the central nervous system. nih.govnih.gov Molecular docking and MD simulations have been used to study the interactions between loperamide and P-gp. nih.govresearchgate.netfrontiersin.org These simulations help to identify the key amino acid residues in P-gp that are involved in binding loperamide, which is crucial for designing strategies to overcome P-gp-mediated drug resistance. nih.gov

Binding to Other Proteins: Studies have also investigated the binding of loperamide to other proteins, such as human serum albumin (HSA), which is important for its transport in the bloodstream. walshmedicalmedia.com Molecular modeling, in this context, shows that loperamide binds strongly to the subdomain IIA of HSA, primarily through hydrophobic interactions. walshmedicalmedia.com

The following table details some of the key protein targets of loperamide and the computational methods used to study these interactions.

| Target Protein | Interaction Type | Computational Method | Key Findings |

| μ-Opioid Receptor | Agonist | Molecular Docking, MD Simulations | Selectivity is driven by the accommodation of phenyl groups in lipophilic pockets. nih.gov |

| P-glycoprotein (P-gp) | Substrate | Molecular Docking, MD Simulations | π-interactions and hydrogen bonds contribute to the stability of the complex. nih.gov |

| Human Serum Albumin (HSA) | Binding | Molecular Docking, MD Simulations | Binds to subdomain IIA via hydrophobic interactions. walshmedicalmedia.com |

| Tie2 | Antagonist | Virtual Screening, SPR | Loperamide can competitively inhibit the binding of angiopoietin1 and angiopoietin2. ebi.ac.uknih.gov |

Chemoinformatic Approaches for Loperamide Phenyl Library Design and Virtual Screening

Chemoinformatics combines chemistry, computer science, and information science to support drug discovery. These methods are used to design libraries of loperamide analogs and to perform virtual screening to identify new potential drug candidates.

Research Findings:

Virtual Screening: Virtual screening has been successfully used to identify loperamide as a potential antagonist for other targets, such as the Tie2 receptor, which is involved in angiogenesis. ebi.ac.uknih.gov This demonstrates the power of computational methods in drug repurposing.

Library Design: Chemoinformatic tools are essential for designing libraries of chemical compounds for high-throughput screening. nih.gov These libraries can be designed to explore the chemical space around the loperamide scaffold to find derivatives with improved properties. mdpi.com

QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of loperamide derivatives with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thus guiding the design of more potent and selective analogs.

The table below outlines various chemoinformatic approaches and their applications in the context of loperamide research.

| Chemoinformatic Approach | Application | Example |

| Virtual Screening | Drug repurposing, hit identification. | Identifying loperamide as a Tie2 antagonist. ebi.ac.uknih.gov |

| Library Design | Creation of diverse or focused compound collections. | Designing libraries of loperamide analogs for screening. nih.govmdpi.com |

| QSAR Modeling | Predicting biological activity from chemical structure. | Developing models to predict the antibacterial activity of drug candidates. nih.gov |

| Molecular Fingerprinting | Representing molecular structures for similarity searching. | Used in various drug discovery processes like database searching and ADME/T prediction. researchgate.net |

Theoretical Prediction of Loperamide's Chemical Reactivity and Stability

Theoretical methods are also used to predict the chemical reactivity and stability of loperamide, which is important for understanding its degradation pathways and shelf-life.

Research Findings:

Reactivity Descriptors: Quantum chemical calculations provide descriptors like HOMO-LUMO energies and electrostatic potential maps, which can be used to predict the most likely sites for chemical reactions, such as oxidation or hydrolysis. researchgate.netmdpi.com

Stability Analysis: The stability of loperamide can be assessed through theoretical calculations of its degradation products. nih.gov For example, studies have shown that loperamide undergoes N-dealkylation as a primary metabolic pathway. nih.gov Computational models can help in predicting the likelihood of such reactions.

pH-Dependent Stability: The stability of loperamide can be influenced by pH. researchgate.net Theoretical studies can help to explain these observations by modeling the protonated and deprotonated forms of the molecule and their relative stabilities. researchgate.net

The following table summarizes theoretical approaches to predicting the reactivity and stability of loperamide.

| Predicted Property | Theoretical Method | Relevance |

| Chemical Reactivity | HOMO-LUMO analysis, Electrostatic potential maps | Predicts sites of metabolic attack and chemical degradation. researchgate.netmdpi.com |

| Metabolic Stability | Docking with metabolic enzymes (e.g., CYP3A4) | Predicts the rate and pathways of metabolism. researchgate.net |

| Degradation Pathways | Calculation of reaction energies for potential degradation reactions. | Helps in identifying potential impurities and degradation products. |

| pH-Dependent Behavior | pKa calculations | Understanding how stability and solubility change with pH. nih.gov |

Preclinical Mechanistic Studies of Loperamide Phenyl in Controlled Biological Systems Non Human, Non Clinical

In Vitro Receptor Binding and Functional Assays for Loperamide (B1203769) Phenyl Analogs

The primary molecular target for loperamide is the μ-opioid receptor (MOR). drugbank.comwikipedia.org In vitro and animal studies confirm that loperamide binds to the opiate receptors located in the gut wall. fda.gov This interaction is foundational to its principal pharmacological effect. Loperamide and its analogs are characterized as MOR agonists, though some also exhibit affinity for δ-opioid receptors (DOR). nih.govfrontiersin.orgresearchgate.net

Functional assays in isolated tissue preparations, such as guinea pig ileum, have demonstrated that loperamide acts via μ-opioid receptors to inhibit excitatory motor neurons within the enteric nervous system. frontiersin.org The affinity and selectivity of these compounds for opioid receptors are critical determinants of their biological activity. For instance, loperamide is a selective μ-opioid receptor agonist with no significant activity at κ-opioid receptors (KOR). nih.gov The development of novel analogs often involves modifying the 4-phenylpiperidine (B165713) scaffold to enhance affinity or alter selectivity for opioid receptor subtypes. nih.govresearchgate.net

A study characterizing a mixed μ-opioid receptor agonist/δ-opioid receptor antagonist, known as MuDelta, compared its binding profile to loperamide. The findings are summarized in the table below.

Table 1: Comparative Receptor Binding and Functional Activity of MuDelta and Loperamide

| Property | MuDelta | Loperamide |

|---|---|---|

| μ Opioid Receptor Binding (Ki, nM) | 0.9 ± 0.3 | 2.5 ± 0.6 |

| δ Opioid Receptor Binding (Ki, nM) | 1.1 ± 0.3 | >1000 |

| κ Opioid Receptor Binding (Ki, nM) | 210 ± 10 | >1000 |

| μ Agonist Activity (EC50, nM) | 1.8 ± 0.4 | 5.2 ± 1.3 |

| δ Antagonist Activity (Kb, nM) | 2.5 ± 0.7 | No activity |

Data derived from in vitro assays. nih.gov

Beyond opioid receptors, studies have investigated the interaction of loperamide and its metabolites with other targets. For example, the major metabolite, N-desmethyl loperamide, was found to be a significantly weaker inhibitor of the hERG cardiac K+ channel compared to the parent compound, a finding relevant to understanding potential off-target effects at a molecular level. nih.gov

Cellular Signaling Pathway Interrogation by Loperamide Phenyl Compounds in Model Systems

Upon binding to μ-opioid receptors in the myenteric plexus, loperamide initiates a cascade of intracellular signaling events. drugbank.comwikipedia.org As a G-protein coupled receptor (GPCR) agonist, its activation leads to the inhibition of enteric nerve activity. drugbank.com This process involves the suppression of neurotransmitter release, including acetylcholine (B1216132) and prostaglandins. drugbank.comfda.gov

A key downstream effect of loperamide's action is the modulation of adenylate cyclase activity. Studies in rat jejunum showed that while loperamide reversed cholera toxin-induced secretion, it did not affect the toxin's stimulation of adenylate cyclase or the subsequent rise in cyclic AMP (cAMP) levels. researchgate.net This suggests that loperamide's antisecretory effect is independent of the cAMP pathway, even though it is mediated by opiate receptors, as evidenced by its reversal with the antagonist naloxone. researchgate.net The activation of μ-opioid receptors by loperamide can also lead to the hyperpolarization of submucosal secretomotor neurons. drugbank.com

In different model systems, loperamide has been shown to influence other signaling pathways. For instance, in a study using C. elegans, loperamide was found to counter the effects of a Forkhead Box O (FoxO) protein inhibitor, suggesting a role in modulating this conserved signaling pathway. researchgate.net In mycobacterial infection models using macrophages, loperamide's immunomodulatory effects were linked to μ-opioid receptor signaling, which led to the upregulation of antimicrobial peptides. nih.gov Furthermore, in a rat model of constipation, loperamide administration was associated with the activation of inflammatory signaling pathways, including PI3K/AKT, RhoA/MLC, and MAP kinase pathways in the colon. benthamdirect.com

Mechanistic In Vivo Studies in Animal Models Focusing on Molecular Outcomes (e.g., Gastrointestinal Motility Regulation Mechanisms)

In vivo studies in animal models have provided a deeper understanding of the molecular mechanisms by which loperamide regulates gastrointestinal function. Loperamide acts by slowing intestinal motility and affecting water and electrolyte movement. fda.gov It achieves this by binding to gut wall opiate receptors, which in turn inhibits the release of acetylcholine and prostaglandins, thereby reducing propulsive peristalsis and increasing intestinal transit time. fda.gov

High-resolution video imaging of isolated mouse colon has revealed regional differences in loperamide's inhibitory action. frontiersin.org CMCs (colonic motor complexes) in the mid and distal colon were abolished at low concentrations (100 nM) of loperamide, whereas they persisted, albeit at a slower frequency, in the proximal colon. frontiersin.org This suggests that the density and/or sensitivity of μ-opioid receptors varies along the length of the colon. frontiersin.org The study concluded that the actions of loperamide are likely mediated through the suppression of cholinergic neurotransmission within the myenteric plexus. frontiersin.org

Further mechanistic insights come from studies on specific signaling pathways in the gastrointestinal tract of animal models. In mice, the SCF/c-kit signaling pathway, which is crucial for intestinal peristalsis, was shown to be downregulated in loperamide-induced constipation. frontiersin.org The administration of certain probiotics was found to ameliorate constipation by upregulating the mRNA expression of SCF and c-kit in colonic tissue. frontiersin.org Another study in a rat model of constipation suggested that the beneficial effects of hesperidin (B1673128) were mediated by increasing the 5-HTR4 receptor and downstream cAMP/PKA signaling pathways, which are suppressed by loperamide. karger.com

Exploration of Novel Biological Interactions of this compound Analogs (e.g., Antiproliferative Effects on Cell Lines, if mechanistically focused and not clinical)

Beyond its well-established role in gastroenterology, preclinical research has uncovered novel biological activities of loperamide and its analogs, particularly antiproliferative effects in various cancer cell lines. These studies are focused on elucidating the underlying molecular mechanisms, distinct from clinical applications.

Loperamide has been shown to inhibit the growth of leukemia cell lines in a dose-dependent manner by inducing apoptosis. nih.gov The mechanism involves DNA damage and activation of the apoptotic pathway. nih.gov Similarly, dose-dependent antiproliferative and apoptotic effects have been observed in multiple human and canine cancer cell lines, including those from breast, bone, lung, and liver tumors. researchgate.netnih.gov In canine cancer cells, loperamide was found to cause an accumulation of cells in the G0/G1 phase of the cell cycle. researchgate.net

The synthesis and evaluation of novel loperamide analogs have aimed to optimize this antiproliferative activity. Structure-activity relationship studies revealed that the 4-phenylpiperidin-4-ol (B156043) unit is important for this effect. researchgate.net Modifying the N-substituents on this core structure can significantly enhance potency. For example, N-diphenylpropanol analogs showed more potent antiproliferative activity against HCT-116 colon cancer cells and HL-60 leukemia cells than loperamide itself. researchgate.netclockss.org

Table 2: Antiproliferative Activity (LC50) of Loperamide and an Analog

| Compound | HCT-116 Cells (μM) | HL-60 Cells (μM) |

|---|---|---|

| Loperamide | 20.34 ± 1.13 | 17.56 ± 0.65 |

| N-diphenylpropanol analog | 8.28 ± 0.54 | 14.78 ± 0.44 |

Data derived from in vitro cell culture assays. clockss.org

The precise mechanism for these anticancer effects is still under investigation, with some evidence suggesting it may be independent of classical opioid receptor pathways, as some tumor cells lacking these receptors still exhibit apoptosis in response to opioid compounds. nih.govclockss.org

Advanced Research Trajectories and Future Prospects in Loperamide Phenyl Chemical Science

Development of Loperamide (B1203769) Phenyl-Based Chemical Probes for Receptor Deconvolution

The creation of specialized chemical probes derived from the loperamide phenyl scaffold is a critical area of research for elucidating its complex interactions with various biological targets. These probes are instrumental in the process of receptor deconvolution, which aims to identify the specific receptors and binding sites responsible for a compound's pharmacological effects.

One key approach involves the synthesis of loperamide analogs that incorporate photo-reactive groups, such as phenyl azides or diazirines. nih.gov Upon activation with UV light, these photoaffinity labels can form covalent bonds with nearby biological molecules, effectively "capturing" the interacting proteins for subsequent identification and analysis via techniques like mass spectrometry. nih.gov This method allows researchers to map the binding interactions of loperamide-like molecules within their native cellular environment. mdpi.com

Application of Advanced Chemical Biology Tools in this compound Research

The field of chemical biology offers a sophisticated toolkit for dissecting the molecular mechanisms of loperamide and its derivatives. Techniques such as photoaffinity labeling have emerged as powerful methods for identifying the protein targets of bioactive small molecules directly within living cells. nih.govmdpi.com By designing loperamide-based probes with photoreactive moieties, researchers can permanently link the molecule to its binding partners upon photo-activation, enabling their isolation and identification. nih.gov

Another significant advancement is the use of conformational biosensors, such as nanobodies, to study the specific conformational changes induced in a receptor upon ligand binding. elifesciences.org For instance, studies using a nanobody that recognizes the active state of the µ-opioid receptor have revealed that loperamide can induce unique receptor conformations compared to other opioids. elifesciences.org This provides a deeper understanding of the principles of biased agonism, where a ligand can preferentially activate certain downstream signaling pathways over others.

High-throughput screening (HTS) methodologies are also being applied to discover novel modulators of loperamide's targets. researchgate.net By screening large libraries of compounds, it is possible to identify molecules that either enhance or inhibit the effects of loperamide, potentially leading to new combination therapies or tool compounds for further research. These advanced chemical biology approaches are crucial for moving beyond simple binding affinities and understanding the dynamic and context-dependent nature of loperamide's interactions with its biological targets.

Innovations in Synthetic Routes for Complex this compound Scaffolds

The synthesis of loperamide and its analogs has seen significant innovation, moving towards more efficient and versatile methods. A key focus has been on the facile synthesis of novel analogs based on the 4-phenylpiperidine (B165713) scaffold, which is a core structural feature of loperamide. nih.gov Researchers have developed optimized procedures for creating complex derivatives, including those with multiple 4-phenylpiperidine units. mdpi.comnih.gov

One area of innovation involves the development of domino reactions, where multiple bond-forming events occur in a single synthetic operation. For example, diastereoselective synthesis of highly functionalized 2,6-disubstituted piperidines has been achieved through domino imino-aldol-aza-Michael reactions. researchgate.net These methods offer a streamlined approach to building complex molecular architectures from simpler starting materials.

Furthermore, there is a growing emphasis on "green chemistry" principles in pharmaceutical synthesis. researchgate.net This includes the development of synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient. While specific "green" syntheses for loperamide are still an emerging area, the broader trend in medicinal chemistry suggests a future focus on more sustainable production methods. researchgate.net These innovations not only facilitate the exploration of a wider chemical space around the loperamide scaffold but also contribute to more environmentally friendly pharmaceutical manufacturing.

Bridging Computational and Experimental Approaches for this compound Discovery

The integration of computational and experimental methods has become a cornerstone of modern drug discovery, and loperamide research is no exception. pharmafeatures.com Computational techniques, such as molecular docking and molecular dynamics simulations, are used to predict how loperamide and its analogs bind to their target receptors at the atomic level. frontiersin.org These in silico models help to rationalize structure-activity relationships (SAR) and guide the design of new compounds with desired properties. researchgate.netmdpi.com

For example, computational studies have been used to identify potent dual-target leads based on the loperamide scaffold, with the aim of developing analgesics with reduced abuse potential. researchgate.net These computational predictions are then validated through experimental in vitro binding assays and functional studies. researchgate.net The similarity ensemble approach (SEA), a computational method that groups proteins based on the chemical similarity of their ligands, has successfully predicted off-target activities for loperamide. pharmafeatures.com

Q & A

Q. What protocols ensure reproducibility in SERS-based detection of phenyl-modified loperamide?

- Methodological Answer : Document substrate fabrication parameters (e.g., laser ablation time, nanoparticle size). Share raw spectral data and preprocessing steps (e.g., baseline correction) publicly. Collaborate with independent labs for inter-study validation .

Tables for Experimental Optimization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.